molecular formula C17H19FN4O B2972506 (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone CAS No. 2415585-29-2

(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone

Cat. No. B2972506
CAS RN: 2415585-29-2
M. Wt: 314.364
InChI Key: BWXUBSKHRCDMQX-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a small molecule inhibitor that targets specific protein kinases, making it a promising candidate for the treatment of various diseases, including cancer.

Mechanism of Action

(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone inhibits the activity of several protein kinases, including CDK4/6, which are essential for cell division and proliferation. By blocking these kinases, (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone can prevent cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the formation of new blood vessels, which are necessary for tumor growth and metastasis. In addition, (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of cancer cells. However, (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is also known to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone's potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to explore the mechanisms of action and potential side effects of (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone in vivo.

Synthesis Methods

The synthesis of (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone involves several steps, including the reaction of 4-fluoroaniline with 4-(6-methylpyrimidin-4-ylamino)piperidine, followed by the condensation of the resulting intermediate with 4-chlorobutyryl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. (4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone is believed to act by inhibiting specific protein kinases involved in cell division and proliferation.

properties

IUPAC Name

(4-fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-12-10-16(20-11-19-12)21-15-6-8-22(9-7-15)17(23)13-2-4-14(18)5-3-13/h2-5,10-11,15H,6-9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXUBSKHRCDMQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methylpyrimidin-4-amine

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